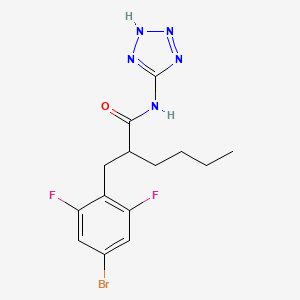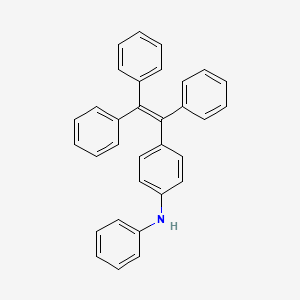![molecular formula C16H25N7O2 B14782146 (S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
tert-Butyl protection: The final step involves the protection of the carboxylate group using tert-butyl groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential kinase inhibitor for cancer treatment.
Biological Studies: Used in studies to understand cell cycle regulation and apoptosis.
Chemical Biology: Employed as a tool compound to study protein-ligand interactions.
Pharmaceutical Development: Investigated for its potential to develop new therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of downstream targets, which leads to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors but have different substitution patterns.
Uniqueness
(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H25N7O2 |
|---|---|
Poids moléculaire |
347.42 g/mol |
Nom IUPAC |
tert-butyl 4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N7O2/c1-10-9-22(15(24)25-16(2,3)4)6-7-23(10)13-11-8-18-21(5)12(11)19-14(17)20-13/h8,10H,6-7,9H2,1-5H3,(H2,17,19,20) |
Clé InChI |
RVKJSBIDWWQUBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


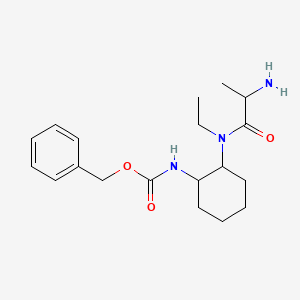
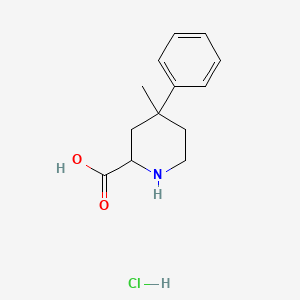
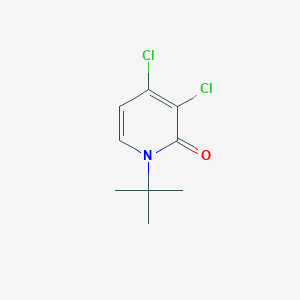
![2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B14782096.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)
![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14782114.png)
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
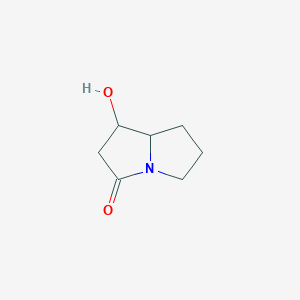
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
